molecular formula C21H22N4O B2802568 9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile CAS No. 861124-44-9

9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile

Cat. No.: B2802568
CAS No.: 861124-44-9
M. Wt: 346.434
InChI Key: PQAOGYOHTUDXQB-UHFFFAOYSA-N
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Description

This compound is a tetracyclic system featuring a fused diazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca framework with a carbonitrile (-CN) group at position 2 and a (oxolan-2-yl)methylamino substituent at position 8. Its complex polycyclic structure suggests applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

11-(oxolan-2-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c22-12-17-15-7-1-2-8-16(15)20(23-13-14-6-5-11-26-14)25-19-10-4-3-9-18(19)24-21(17)25/h3-4,9-10,14,23H,1-2,5-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOGYOHTUDXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of a tetrahydrofuran-2-ylmethylamine with a suitable benzimidazole precursor under controlled conditions. This is followed by cyclization and functionalization steps to introduce the isoquinoline and carbonitrile groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions

9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Characterization : Tools like SHELX () are critical for resolving complex polycyclic structures via X-ray crystallography .
  • Electronic Effects: The dimethylamino group in spiro derivatives () demonstrates how electron-donating substituents modulate electronic properties, a factor relevant to the target compound’s oxolane-amino group .
  • Biological Potential: Carbonitrile-containing compounds often exhibit bioactivity (e.g., kinase inhibition), though direct evidence for the target compound is lacking.

Biological Activity

The compound 9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound belongs to a class of diazatetracyclic compounds characterized by multiple fused rings and functional groups that may influence its biological activity. The presence of the oxolan ring and amino group suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties. The following sections detail specific findings related to the biological activity of the compound .

Antiviral Activity

Compounds within the same chemical family have shown efficacy against viral infections, particularly in inhibiting the replication of cytomegalovirus (CMV) in HIV-infected patients. This antiviral activity is attributed to the ability of these compounds to interfere with viral replication mechanisms . The potential for This compound to display antiviral properties warrants further investigation.

Anticancer Potential

The structural characteristics of this compound suggest that it may interact with cellular pathways involved in cancer progression. Similar diazatetracyclic compounds have been explored for their anticancer activities by modulating signaling pathways and inducing apoptosis in cancer cells . However, specific studies on this compound's anticancer effects remain to be conducted.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Mannich Bases Synthesis : A series of Mannich bases synthesized from 2-amino derivatives showed promising antibacterial activity against various pathogens . The introduction of different substituents significantly altered their biological profiles.
  • Antiviral Mechanisms : Research on related compounds indicated their utility in managing viral infections by inhibiting replication processes . The mechanisms often involve interference with viral enzymes or host cell receptors.
  • Anticancer Studies : Investigations into similar tetracyclic structures have revealed their potential in targeting cancer cell lines through apoptosis induction and cell cycle arrest .

Data Tables

Activity TypeRelated CompoundsObserved EffectsReferences
AntibacterialMannich BasesActive against Gram-positive/negative bacteria
Antiviral2-amino derivativesInhibition of CMV replication
AnticancerTetracyclic analogsInduction of apoptosis in cancer cells

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